METHANONE](/img/structure/B249125.png)
[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a piperazine ring and a fluorophenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, amines, thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its ability to interact with specific molecular targets. It is often used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: In the field of medicine, 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE is being investigated for its potential therapeutic effects. It has been studied for its role in modulating neurotransmitter activity, which could have implications for the treatment of neurological disorders.
Industry: Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes, thereby blocking their catalytic activity and affecting downstream biological processes .
Comparison with Similar Compounds
Vanoxerine: A piperidine derivative known for its dopamine reuptake inhibition properties.
GBR-12,935: Another piperazine derivative with similar biological activity.
Desoxypipradrol: A stimulant with structural similarities to piperidine and piperazine compounds.
Uniqueness: What sets 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE apart from these similar compounds is its unique combination of a benzyl group, piperidine ring, piperazine ring, and fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H28FN3O |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C23H28FN3O/c24-22-9-5-4-8-21(22)23(28)27-16-14-26(15-17-27)20-10-12-25(13-11-20)18-19-6-2-1-3-7-19/h1-9,20H,10-18H2 |
InChI Key |
VABOMGRPQBUJLX-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=CC=C3F)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=CC=C3F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


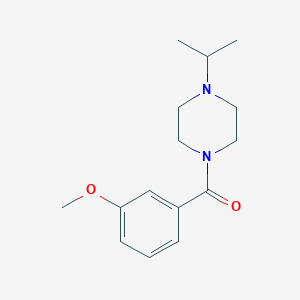
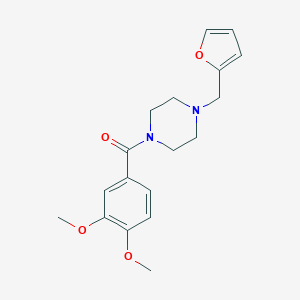
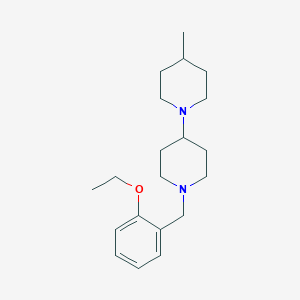
![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249056.png)
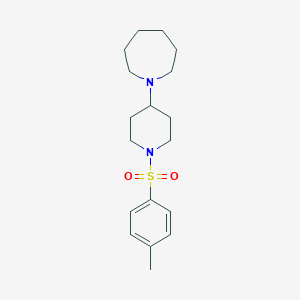
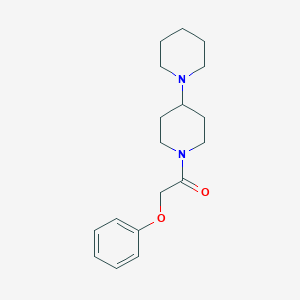
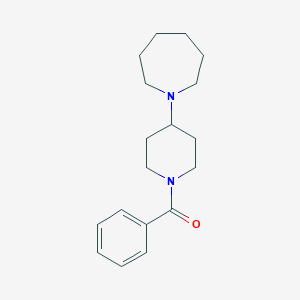
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)
